molecular formula C₁₁H₇ClFNO₃ B1145399 1-Desmethyl-7-depyrazine-7-chloro Norfloxacin CAS No. 70032-16-5

1-Desmethyl-7-depyrazine-7-chloro Norfloxacin

Cat. No.: B1145399
CAS No.: 70032-16-5
M. Wt: 255.63
InChI Key:
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Preparation Methods

The synthesis of 1-Desmethyl-7-depyrazine-7-chloro Norfloxacin involves several steps, typically starting from Norfloxacin. The synthetic route includes the removal of the methyl group and the introduction of a chlorine atom at the 7th position of the pyrazine ring. The reaction conditions often involve the use of specific reagents and catalysts to achieve the desired modifications. Industrial production methods are designed to ensure high yield and purity, adhering to regulatory guidelines .

Chemical Reactions Analysis

1-Desmethyl-7-depyrazine-7-chloro Norfloxacin undergoes various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reducing agents like sodium borohydride can be used to reduce specific functional groups within the compound.

    Substitution: Halogenation and other substitution reactions can be performed using reagents like chlorine or bromine under controlled conditions.

The major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

1-Desmethyl-7-depyrazine-7-chloro Norfloxacin has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 1-Desmethyl-7-depyrazine-7-chloro Norfloxacin is similar to that of Norfloxacin. It inhibits bacterial DNA gyrase and topoisomerase IV, enzymes essential for DNA replication and transcription. By interfering with these enzymes, the compound prevents bacterial cell division and growth, leading to cell death .

Comparison with Similar Compounds

1-Desmethyl-7-depyrazine-7-chloro Norfloxacin is unique due to its specific structural modifications. Similar compounds include:

    Norfloxacin: The parent compound, widely used as an antibiotic.

    Ciprofloxacin: Another fluoroquinolone antibiotic with a broader spectrum of activity.

    Levofloxacin: A more potent derivative with enhanced pharmacokinetic properties.

The uniqueness of this compound lies in its specific modifications, which can influence its pharmacological properties and applications .

Properties

CAS No.

70032-16-5

Molecular Formula

C₁₁H₇ClFNO₃

Molecular Weight

255.63

Synonyms

7-Chloro-6-fluoro-1-methyl-4-oxo-1,4-dihydroquinoline-3-carboxylic Acid;  7-Chloro-6-fluoro-1,4-dihydro-1-methyl-4-oxo-3-quinolinecarboxylic Acid_x000B_

Origin of Product

United States

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